![molecular formula C6H10N2OS B063264 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one CAS No. 185380-75-0](/img/structure/B63264.png)
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one, commonly known as TZP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of TZP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. TZP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
TZP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are associated with oxidative stress and inflammation. TZP has also been found to increase the levels of glutathione, a potent antioxidant that is involved in the detoxification of harmful substances in the body. In addition, TZP has been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
TZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using TZP in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, TZP has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on TZP. One area of research is to optimize the synthesis method to improve the yield and purity of TZP. Another area of research is to investigate the potential therapeutic applications of TZP in other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, future research could focus on developing new formulations of TZP that improve its solubility and increase its half-life. Finally, research could focus on identifying new targets for TZP inhibition, which could lead to the development of new therapies for various diseases.
合成方法
The synthesis of TZP involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield TZP. This method has been optimized to provide a high yield of TZP with excellent purity.
科学研究应用
TZP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TZP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, TZP has been found to have anti-inflammatory and analgesic effects.
属性
CAS 编号 |
185380-75-0 |
|---|---|
产品名称 |
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one |
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC 名称 |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
InChI 键 |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
规范 SMILES |
C1CN2C(CN1)SCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
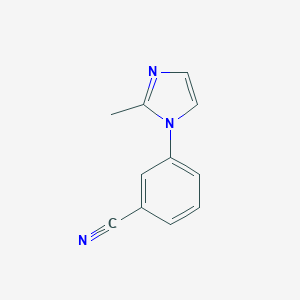
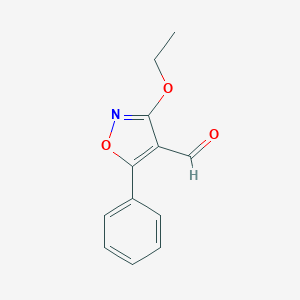

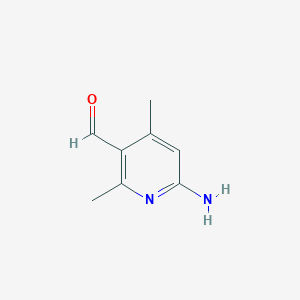

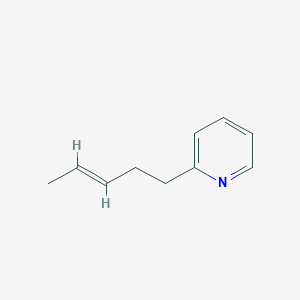
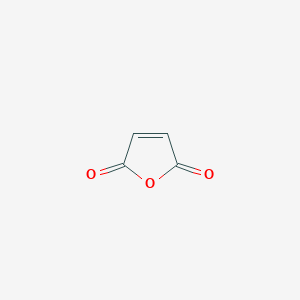
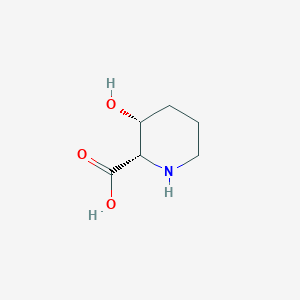

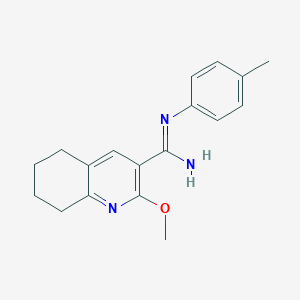

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)